molecular formula C24H40O4 B607285 Elasnin CAS No. 68112-21-0

Elasnin

Cat. No.: B607285
CAS No.: 68112-21-0
M. Wt: 392.6 g/mol
InChI Key: SNSPVFCYLPZTRZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Elasnin is a potent biofilm-targeting compound that has been identified to have excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms . The primary targets of this compound are the biofilms of MRSA, which are communities of bacteria that are highly tolerant, resistant, and resilient to a wide range of antimicrobials .

Mode of Action

This compound effectively inhibits biofilm formation and eradicates pre-formed biofilms of MRSA . It interferes with the cell division during the exponential phase, primarily by repressing the expression of virulence factors . This results in the destruction of the biofilm matrix in a time-dependent manner .

Biochemical Pathways

This compound affects the biochemical pathways related to cell division and cell wall synthesis, which are crucial for the survival of growing exponential-phase cells . It also impacts the expression of virulence factors, which play a key role in the pathogenicity of MRSA . The downregulation of these processes leads to the destruction of the biofilm matrix and interference with cell division .

Pharmacokinetics

Its low cytotoxicity and low risk of resistance development suggest favorable pharmacokinetic properties .

Result of Action

The action of this compound results in the effective inhibition of biofilm formation and eradication of pre-formed biofilms of MRSA . Cells released from the this compound-treated biofilms exhibit a defective appearance and become more sensitive to the beta-lactam antibiotic penicillin G .

Biochemical Analysis

Biochemical Properties

Elasnin has shown to interact with various biomolecules, particularly in the context of biofilm formation. It effectively inhibits biofilm formation and eradicates pre-formed biofilms of MRSA . The nature of these interactions involves the induction of biofilm matrix destruction in a time-dependent manner and interference with cell division during the exponential phase .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by primarily repressing the expression of virulence factors . Cells released from the this compound-treated biofilms exhibit a defective appearance and become more sensitive to the beta-lactam antibiotic penicillin G .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces the biofilm matrix destruction in a time-dependent manner and interferes with the cell division during the exponential phase, primarily by repressing the expression of virulence factors .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects on the cells. In adaptive laboratory evolution (ALE) experiments on MRSA with this compound, the cells adapt and evolve toward repetitive this compound exposure . The cells treated with a lethal dose of this compound daily for a week exhibited increased this compound tolerance .

Metabolic Pathways

It has been observed that this compound treatment results in the downregulation of many proteins related to cell division and cell wall synthesis, which is important for the survival of growing exponential-phase cells .

Properties

IUPAC Name

3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSPVFCYLPZTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00987589
Record name 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68112-21-0
Record name Elasnin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00987589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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